5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese
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Overview
Description
5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese is a complex organometallic compound It features a dichloromanganese core coordinated with a pyridine-based ligand system that includes multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese typically involves a multi-step process. The initial steps often include the preparation of the pyridine-based ligand, which is then coordinated to a manganese center. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the manganese center and potentially the ligand system.
Substitution: Ligand exchange reactions can occur, where the pyridine-based ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while reduction reactions could produce lower oxidation state manganese complexes.
Scientific Research Applications
5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, altering the oxidation state of the metal and affecting the electronic properties of the compound. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
5-[2,6-bis(trifluoromethyl)phenyl]pyridine: Similar ligand structure but lacks the manganese center.
2,6-bis(trifluoromethyl)phenylpyridine: Another pyridine-based ligand with trifluoromethyl groups but different coordination properties.
Dichloromanganese complexes: Various manganese complexes with different ligands but similar manganese coordination.
Uniqueness
What sets 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese apart is its unique combination of a pyridine-based ligand with multiple trifluoromethyl groups and a dichloromanganese core. This structure provides enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C36H30Cl2F12MnN4 |
---|---|
Molecular Weight |
872.5 g/mol |
IUPAC Name |
5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese |
InChI |
InChI=1S/C36H30F12N4.2ClH.Mn/c37-33(38,39)25-5-1-6-26(34(40,41)42)31(25)21-11-13-23(49-17-21)19-51-15-3-9-29(51)30-10-4-16-52(30)20-24-14-12-22(18-50-24)32-27(35(43,44)45)7-2-8-28(32)36(46,47)48;;;/h1-2,5-8,11-14,17-18,29-30H,3-4,9-10,15-16,19-20H2;2*1H;/q;;;+2/p-2/t29-,30-;;;/m0.../s1 |
InChI Key |
ICFKALXXAGYZLV-BPTUYQQTSA-L |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=NC=C(C=C2)C3=C(C=CC=C3C(F)(F)F)C(F)(F)F)[C@@H]4CCCN4CC5=NC=C(C=C5)C6=C(C=CC=C6C(F)(F)F)C(F)(F)F.Cl[Mn]Cl |
Canonical SMILES |
C1CC(N(C1)CC2=NC=C(C=C2)C3=C(C=CC=C3C(F)(F)F)C(F)(F)F)C4CCCN4CC5=NC=C(C=C5)C6=C(C=CC=C6C(F)(F)F)C(F)(F)F.Cl[Mn]Cl |
Origin of Product |
United States |
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